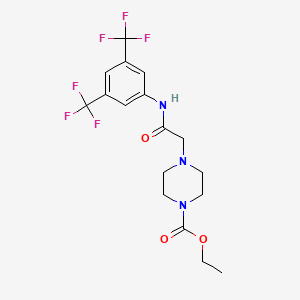

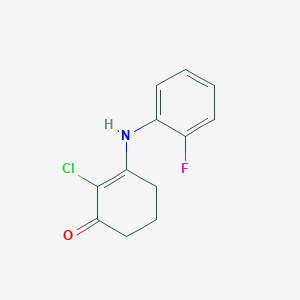

2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

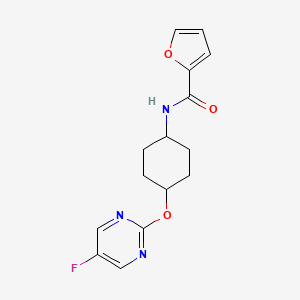

Molecular Structure Analysis

The molecular structure of “2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one” involves a cyclohexenone ring attached to a 2-fluorophenyl group via an amino linkage. Further analysis such as the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would require more specific studies .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one” such as its melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Hydrogen Bonding in Enaminones Research on the hydrogen bonding and crystal structures of enaminones, including compounds related to 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one, reveals insights into their potential anticonvulsant properties. The study of three anticonvulsant enaminones showed how cyclohexene rings adopt specific conformations and how intermolecular N–H⋯OC hydrogen bonds form infinite chains, influencing their pharmacological activity (Kubicki, Bassyouni, & Codding, 2000).

Organosoluble Polyimides Synthesis Another application involves the synthesis of organosoluble polyimides based on derivatives, including 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane. These materials, prepared using a cyclohexane cardo group, demonstrate excellent solubility in various organic solvents and possess good mechanical properties and thermal stability, showcasing their potential in high-performance polymer applications (Yang, Su, & Hsiao, 2004).

Quantum Chemical Studies Research on derivatives of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one, such as 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, incorporates quantum chemical studies to analyze molecular geometry and chemical reactivity. These studies provide insights into the molecular electrostatic potential and frontier orbitals, helping understand the chemical reactivity and bioactivity potential of such compounds (Satheeshkumar et al., 2017).

Catalytic Applications In the field of catalysis, halogenated meso-phenyl Mn(III) porphyrins, including those with chloro and fluoro substituents, have shown increased activity as catalysts in the synthesis of polycarbonates and cyclic carbonates from carbon dioxide and epoxides. This demonstrates the utility of halogenated compounds in enhancing catalytic efficiency, potentially including derivatives of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one (Cuesta-Aluja et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally related to cyclohexenone , which is known to interact with organocopper reagents and Grignard reagents . These interactions suggest that the compound might have similar targets.

Mode of Action

Cyclohexenone, a structurally similar compound, is known to undergo nucleophilic conjugate addition with organocopper reagents (michael addition), or with grignard reagents via 1,2-addition . This suggests that 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one might interact with its targets in a similar manner.

Biochemical Pathways

Given its structural similarity to cyclohexenone, it might be involved in similar biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name |

2-chloro-3-(2-fluoroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO/c13-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)14/h1-2,4-5,15H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWPKMRSBUROSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2987669.png)

![3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2987670.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)

![N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2987674.png)

![4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine](/img/structure/B2987676.png)

![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2987681.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)